Elevated Lipophilicity (XLogP3) Relative to 8‑Hydroxyquinoline‑2‑carboxamide
8‑Methoxyquinoline‑2‑carboxamide exhibits an XLogP3‑AA value of 1.4, compared to 1.0 for 8‑hydroxyquinoline‑2‑carboxamide [REFS‑1][REFS‑2]. The +0.4 unit increase in computed logP, driven by methylation of the 8‑hydroxy group, predicts enhanced passive membrane permeability. This difference moves the compound closer to the optimal lipophilicity range (LogP 1‑3) for oral bioavailability while retaining the carboxamide group required for target engagement [REFS‑1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 8‑Hydroxyquinoline‑2‑carboxamide: 1.0 |
| Quantified Difference | +0.4 (40% increase relative to comparator) |
| Conditions | PubChem XLogP3‑AA algorithm (release 2019.06.18) |
Why This Matters
Procurement of the methoxy analog rather than the hydroxy analog is essential when a project requires higher intrinsic membrane permeability; the hydroxy variant is more polar and may require prodrug strategies to achieve comparable cellular uptake.
- [1] PubChem Compound Summary. 8‑Methoxyquinoline‑2‑carboxamide. CID 82241311. https://pubchem.ncbi.nlm.nih.gov/compound/8‑methoxyquinoline‑2‑carboxamide (accessed 2026‑04‑27). View Source
- [2] PubChem Compound Summary. 8‑Hydroxyquinoline‑2‑carboxamide. CID 2831986. https://pubchem.ncbi.nlm.nih.gov/compound/8‑hydroxyquinoline‑2‑carboxamide (accessed 2026‑04‑27). View Source
